4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid
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Overview
Description
4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a 2,5-dimethylphenyl group attached to a 2,2-dimethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethylphenyl)-2,2-dimethylbutanone or this compound.
Reduction: Formation of 4-(2,5-dimethylphenyl)-2,2-dimethylbutanol or 4-(2,5-dimethylphenyl)-2,2-dimethylbutanal.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylphenyl)-2,2-dimethylpentanoic acid
- 4-(2,5-Dimethylphenyl)-2,2-dimethylhexanoic acid
- 4-(2,5-Dimethylphenyl)-2,2-dimethylheptanoic acid
Uniqueness
4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility characteristics, and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10-5-6-11(2)12(9-10)7-8-14(3,4)13(15)16/h5-6,9H,7-8H2,1-4H3,(H,15,16) |
InChI Key |
WGRTZDIGLLBIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(C)(C)C(=O)O |
Origin of Product |
United States |
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